Pramipexole Dimer Impurity

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

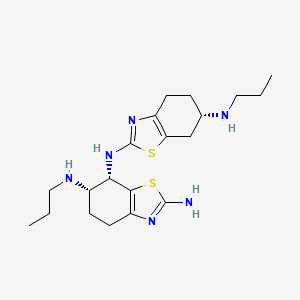

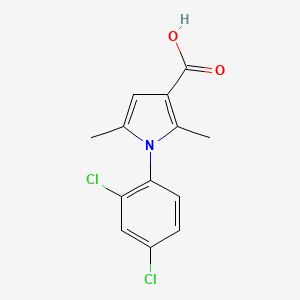

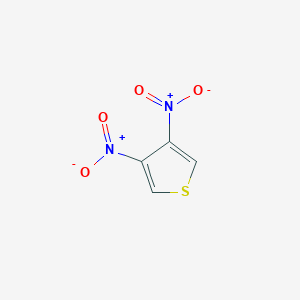

Pramipexole Dimer Impurity is an organic impurity associated with pramipexole, a non-ergot dopamine agonist primarily used to treat symptoms of Parkinson’s disease and Restless Legs Syndrome . This impurity consists of two pramipexole molecules connected by a conjugated bond, resulting in unique properties such as good solubility, thermal stability, and strong polymer characteristics .

Preparation Methods

The preparation of Pramipexole Dimer Impurity involves both chemical synthesis and polymerization methods. Chemical synthesis typically involves linking two pramipexole monomers under appropriate conditions . An efficient synthetic approach was developed to confirm the proposed degradation pathway and structure of the impurity .

Chemical Reactions Analysis

Pramipexole Dimer Impurity undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include high-resolution mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance techniques . Major products formed from these reactions include (S)-N2-(methoxymethyl)-N6-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine .

Scientific Research Applications

Pramipexole Dimer Impurity has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Its unique molecular structure provides good electronic transport and optical properties, making it suitable for use in organic electronic devices such as organic solar cells and organic light-emitting diodes (OLEDs) . Additionally, it is used in the stability study of pramipexole extended-release tablets .

Mechanism of Action

it is known that pramipexole, the parent compound, exerts its effects by stimulating dopamine receptors in the striatum of the brain . This stimulation helps alleviate symptoms of Parkinson’s disease and Restless Legs Syndrome . The impurity likely interacts with similar molecular targets and pathways.

Comparison with Similar Compounds

Pramipexole Dimer Impurity is unique due to its dimeric structure, which distinguishes it from other pramipexole-related compounds. Similar compounds include pramipexole hydrochloride impurity BI-II786BS and pramipexole EP impurity C . These compounds share some structural similarities but differ in their specific molecular configurations and properties.

Properties

Molecular Formula |

C20H32N6S2 |

|---|---|

Molecular Weight |

420.6 g/mol |

IUPAC Name |

(6S,7S)-6-N-propyl-7-N-[(6S)-6-(propylamino)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl]-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6,7-triamine |

InChI |

InChI=1S/C20H32N6S2/c1-3-9-22-12-5-6-13-16(11-12)27-20(25-13)26-17-14(23-10-4-2)7-8-15-18(17)28-19(21)24-15/h12,14,17,22-23H,3-11H2,1-2H3,(H2,21,24)(H,25,26)/t12-,14-,17-/m0/s1 |

InChI Key |

SNJGCKPELLDJTC-JDFRZJQESA-N |

Isomeric SMILES |

CCCN[C@H]1CCC2=C(C1)SC(=N2)N[C@H]3[C@H](CCC4=C3SC(=N4)N)NCCC |

Canonical SMILES |

CCCNC1CCC2=C(C1)SC(=N2)NC3C(CCC4=C3SC(=N4)N)NCCC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[3-Methyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]butan-2-yl]phenol](/img/structure/B13845596.png)

![1-[2-[[2-[[2-[[2-[[2-[[2-[[4-[3,6-bis(dimethylamino)-3H-xanthen-9-yl]-3-carboxybenzoyl]amino]-3-carboxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B13845612.png)

![2-Hydroxy-2-[[3-(phenylmethoxy)phenyl]methylene]HydrazideBenzoicAcid](/img/structure/B13845633.png)

![2-[3-Methyl-5-(tetrazol-1-yl)pyridin-2-yl]acetic acid](/img/structure/B13845645.png)

![2,3,7,8-Tetrakis((3-(pyridin-2-yl)-1H-pyrazol-1-yl)methyl)pyrazino[2,3-g]quinoxaline](/img/structure/B13845657.png)

![1-(tert-Butyl) 4-methyl 1H-pyrrolo[2,3-b]pyridine-1,4-dicarboxylate](/img/structure/B13845679.png)